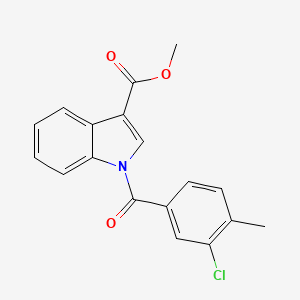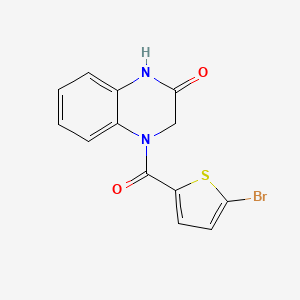![molecular formula C7H12ClF2N B2980087 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 1886967-27-6](/img/structure/B2980087.png)
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride” is a chemical compound with the molecular formula C7H12ClF2N . It has an average mass of 183.627 Da and a monoisotopic mass of 183.062637 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This is reportedly the first method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Mécanisme D'action
The exact mechanism of action of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride is not fully understood. However, it has been proposed that this compound acts as a modulator of the glutamatergic system, which is involved in various neurological processes. This compound has been shown to increase the release of glutamate, an excitatory neurotransmitter, in certain brain regions. This increase in glutamate release may contribute to the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yield. This compound can also be easily administered to animals via injection or oral gavage. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret certain experimental results.
Orientations Futures
There are several future directions for the study of 3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride. One potential area of research is the development of more potent and selective this compound analogs. Another potential area of research is the investigation of the long-term effects of this compound on brain function and behavior. Additionally, this compound may have potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research studies. It can be easily synthesized and administered to animals, making it an attractive candidate for lab experiments. This compound has been shown to have various biochemical and physiological effects, and its exact mechanism of action is not fully understood. There are several future directions for the study of this compound, including the development of more potent and selective analogs and the investigation of its potential applications in the treatment of other neurological disorders.
Méthodes De Synthèse
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride can be synthesized using a one-pot reaction of 1,1-difluoroethane, bicyclo[1.1.1]pentane, and ammonia in the presence of a palladium catalyst. The reaction proceeds under mild conditions and produces this compound in high yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride has shown potential applications in various scientific research studies. It has been studied as a potential therapeutic agent for the treatment of depression, anxiety, and other neuropsychiatric disorders. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, this compound has been studied for its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c1-5(8,9)6-2-7(10,3-6)4-6;/h2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOARJKUUZQLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(C1)(C2)N)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(benzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2980007.png)
![6-(2-Furanyl)-3-(2-pyridinylmethylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2980009.png)
![1-(2,4-dichlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2980010.png)

![5-(allylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980013.png)
![5,5-Dimethyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B2980014.png)
![Methyl 5-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2980016.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isobutyramide](/img/structure/B2980021.png)
![2-methyl-N-[11-oxo-11-(phenethylamino)undecyl]acrylamide](/img/structure/B2980023.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980025.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2980026.png)
